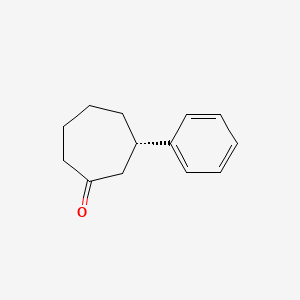

Cycloheptanone, 3-phenyl-, (3S)-

Description

Contextualization within Chiral Cyclic Ketones

Chiral cyclic ketones are a fundamental class of molecules in organic chemistry. msu.edu Their rigid cyclic structure often provides a well-defined conformational framework, which is advantageous in various chemical transformations. The presence of a chiral center, an atom to which four different groups are attached, gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. mhmedical.comlibretexts.org These stereoisomers are known as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). nih.gov

Cyclic ketones are found in numerous natural products and serve as versatile building blocks in the synthesis of complex organic molecules. msu.edu The reactivity of the carbonyl group, combined with the stereochemical information embedded in the chiral centers, makes them valuable intermediates in asymmetric synthesis.

Importance of Stereochemistry in Synthetic Design and Applications

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemistry, particularly in the synthesis of pharmaceuticals and other bioactive compounds. mhmedical.comgoogle.comijpsjournal.com The specific spatial arrangement of atoms in a molecule can dramatically influence its physical, chemical, and biological properties. ijpsjournal.comnumberanalytics.com

In drug development, for instance, different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities. nih.govgoogle.comijpsjournal.com One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. nih.gov Therefore, the ability to selectively synthesize a single, desired stereoisomer is a key objective in modern organic synthesis. This process, known as asymmetric synthesis, often relies on the use of chiral starting materials, reagents, or catalysts to control the stereochemical outcome of a reaction. nih.gov

The defined stereochemistry of (3S)-3-Phenylcycloheptanone makes it a valuable chiral building block. Its specific three-dimensional structure can be used to direct the formation of new stereocenters in subsequent chemical reactions, allowing for the construction of complex molecules with a high degree of stereocontrol.

Overview of Research Challenges and Opportunities for (3S)-3-Phenylcycloheptanone

The synthesis and application of specific chiral compounds like (3S)-3-Phenylcycloheptanone present both challenges and opportunities for researchers.

Challenges:

Enantioselective Synthesis: Developing synthetic methods that produce (3S)-3-Phenylcycloheptanone with high enantiomeric purity can be challenging. This often requires the use of sophisticated chiral catalysts or auxiliaries.

Stereochemical Control: Maintaining the stereochemical integrity of the chiral center throughout a multi-step synthesis can be difficult, as some reaction conditions can lead to racemization (the formation of an equal mixture of enantiomers).

Characterization: Confirming the absolute stereochemistry of a chiral molecule requires specialized analytical techniques, such as X-ray crystallography or specific spectroscopic methods. numberanalytics.com

Opportunities:

Asymmetric Catalysis: The development of new catalytic systems for the enantioselective synthesis of (3S)-3-Phenylcycloheptanone and related chiral ketones is an active area of research. rsc.orgnih.govresearchgate.net

Novel Transformations: The unique structural features of (3S)-3-Phenylcycloheptanone may allow for the discovery of new and selective chemical reactions.

Medicinal Chemistry: As a chiral scaffold, (3S)-3-Phenylcycloheptanone could serve as a starting point for the synthesis of new drug candidates. The phenyl group and the ketone functionality offer sites for further chemical modification to explore structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

CAS No. |

435269-65-1 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(3S)-3-phenylcycloheptan-1-one |

InChI |

InChI=1S/C13H16O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2/t12-/m0/s1 |

InChI Key |

JLDCLDZGNYDRKX-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCC(=O)C[C@H](C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(=O)CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of 3s 3 Phenylcycloheptanone and Analogous Chiral Cycloheptanones

Direct Enantioselective Routes

Direct enantioselective methods offer an efficient approach to chiral cycloheptanones by establishing the desired stereocenter in a single key step, often through the use of chiral catalysts or biocatalysts.

Asymmetric Catalysis for Carbon-Carbon Bond Formation

The formation of a carbon-carbon bond in an asymmetric fashion is a powerful strategy for the synthesis of chiral molecules. This can be achieved through various catalytic systems, including transition metal catalysis and organocatalysis.

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established method for creating stereogenic centers. nih.govresearchgate.net In the context of synthesizing (3S)-3-phenylcycloheptanone, this would involve the conjugate addition of a phenyl group to cycloheptenone.

The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to an α,β-unsaturated ketone, such as cycloheptenone, generally involves three key intermediates: a phenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex. nih.gov The reaction is catalyzed by a chiral rhodium complex, often prepared in situ from a rhodium precursor like Rh(acac)(CH₂CH₂)₂ and a chiral phosphine (B1218219) ligand, such as (S)-BINAP. organic-chemistry.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. researchgate.net

The addition of an aqueous base, such as K₂CO₃, has been shown to be highly effective in improving the chemical yields by facilitating the formation of an active RhOH species, which is crucial for the transmetalation step with the arylboronic acid. organic-chemistry.org While chromone (B188151) has been identified as a challenging substrate in such reactions, the use of a rhodium complex with a chiral diene ligand, (R,R)-Ph-bod*, has enabled the 1,4-addition of various arylboronic acids with excellent enantioselectivities (≥97% ee). nih.gov

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cycloalkenones This table presents a generalized summary based on findings for similar substrates, as specific data for cycloheptenone was not available in the provided search results.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rh(I)/(S)-BINAP | 2-Cyclohexenone | (S)-3-Phenylcyclohexanone | up to 99 | up to 96 | researchgate.net |

| Rh(acac)(CH₂CH₂)₂ / (S)-BINAP | N-Benzyl crotonamide | Optically active β-aryl amide | High | up to 93 | organic-chemistry.org |

| Rhodium / (R,R)-Ph-bod* | Chromones | Chiral flavanones | High | ≥97 | nih.gov |

| Rhodium / Chiral Diene | Nitroalkenes | Chiral nitro compounds | High | Excellent | rsc.org |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. pageplace.de Bifunctional catalysts and N-heterocyclic carbenes (NHCs) are prominent examples of organocatalysts capable of promoting the formation of chiral cycloalkanones.

Bifunctional Catalysis: Bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety, can cooperatively activate both the nucleophile and the electrophile. nih.gov For the synthesis of chiral cycloheptanones, this approach can be applied to the Michael addition of various nucleophiles to cycloheptenone. For instance, a chiral primary amine can react with a cycloketone to form an enamine, which then undergoes a stereoselective Michael addition to an α,β-unsaturated nitroalkene. The nitro group is activated through hydrogen bonding with the thiourea (B124793) part of the catalyst. mdpi.com This strategy has been shown to produce Michael adducts with high enantioselectivity (76–99% syn ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com

NHC-Catalyzed Oxidative Functionalization: N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for the construction of various ring systems, including seven-membered rings. researchgate.netsemanticscholar.org Chiral NHCs can be used to catalyze enantioselective reactions. organic-chemistry.org One approach involves the intramolecular Michael reaction of substrates containing both an α,β-unsaturated aldehyde and a conjugate acceptor. The NHC catalyst generates a reactive enol intermediate that undergoes an intramolecular Michael addition. nih.gov While the construction of seven-membered rings using NHC catalysis remains challenging compared to five- and six-membered rings, it represents a promising area of research. researchgate.net The development of stable, axially-chiral seven-membered NHCs is an important step in this direction. nih.gov

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Cyclic Ketones This table presents a generalized summary based on findings for similar substrates, as specific data for (3S)-3-phenylcycloheptanone was not available in the provided search results.

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Diamine/Acid | Michael Addition | 2-Cyclopentenone | Michael adduct | High | Excellent | nii.ac.jp |

| (R, R)-DPEN-thiourea | Michael Addition | Cycloketones | Chiral Michael adduct | 88-99 | 76-99 | mdpi.com |

| Chiral Diphenylprolinol TMS ether | Cascade Michael-Alkylation | α,β-Unsaturated aldehydes | Chiral cyclopropanes | High | 90-98 | organic-chemistry.org |

| Chiral NHC | Intramolecular Michael Reaction | Enals with pendant acceptor | Bicyclic dicarbonyl compounds | High | High | nih.gov |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes can perform complex transformations with high enantio- and regioselectivity under mild reaction conditions.

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. nih.govyoutube.comrsc.org The enzymatic version of this reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), can be highly enantioselective. nih.govrsc.org This method can be applied to the synthesis of chiral lactones, which can then be converted to the desired chiral cycloheptanone (B156872).

The desymmetrization of prochiral ketones or the kinetic resolution of racemic ketones are two common strategies using BVMOs. For instance, the enzymatic Baeyer-Villiger oxidation of prochiral cyclic ketones can lead to the formation of chiral lactones with high enantiomeric excess. nih.gov While hydrogen peroxide is an environmentally friendly oxidant, its weak oxidizing ability often necessitates the use of catalysts to activate it or the ketone's carbonyl group. mdpi.com

Microbial transformations provide a powerful tool for obtaining enantiopure compounds through processes like enantioselective reduction or resolution of racemates. The enantioselective, biocatalytic reduction of 3-substituted cyclopentenones has been successfully applied to the synthesis of a human NK-1 receptor antagonist, demonstrating the potential of this approach for creating chiral cyclic ketones. nih.gov

For the synthesis of (3S)-3-phenylcycloheptanone, a potential strategy would be the kinetic resolution of racemic 3-phenylcycloheptanone using a microorganism or an isolated enzyme. This would involve the selective transformation of one enantiomer, leaving the other enantiomer in high enantiomeric purity. For example, the microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate using Acinetobacter sp. JNU9335 has been shown to be an efficient method for preparing a chiral precursor for the drug Edoxaban. nih.gov A similar approach could be developed for the resolution of racemic 3-phenylcycloheptanone. Another strategy is the enzymatic desymmetrization of prochiral cycloalkanediols, which can then be oxidized to the corresponding chiral ketone. nih.gov

Asymmetric Reduction Strategies for Prochiral Precursors

One of the most direct methods to establish a chiral center is through the asymmetric reduction of a prochiral ketone. For the synthesis of (3S)-3-Phenylcycloheptanone, this would typically involve the reduction of 3-phenylcyclohept-2-en-1-one or a related prochiral diketone.

The stereoselective reduction of cyclic ketones using hydride reagents is a cornerstone of asymmetric synthesis. The stereochemical outcome of these reductions is influenced by the conformation of the substrate and the nature of the reducing agent. In the case of 3-substituted cyclic ketones, the substituent plays a crucial role in directing the incoming hydride to one of the two faces of the carbonyl group.

Systematic studies on substituted cyclic ketones have shown that high stereoselectivity can be achieved. For instance, research on cyclopropyl (B3062369) ketones demonstrated that the stability of the bisected s-cis conformer of the substrate is key to achieving high stereoselectivity in hydride reductions. nih.gov This principle suggests that for a precursor to (3S)-3-Phenylcycloheptanone, the conformational preference of the seven-membered ring and the orientation of the phenyl group would be critical factors. The hydride attack generally occurs from the less-hindered face of the ketone's most stable conformation. nih.gov

Biocatalytic reductions offer a powerful alternative, often providing excellent enantioselectivity. For example, the enantioselective enzymatic reduction of 3-substituted cyclopentenones has been successfully applied to the synthesis of complex chiral molecules. nih.gov This approach could be extrapolated to the synthesis of (3S)-3-Phenylcycloheptanone, where a suitable ketoreductase enzyme would selectively reduce a prochiral precursor like 3-phenylcyclohept-2-en-1-one to the desired (S)-enantiomer.

Table 1: Factors Influencing Stereoselectivity in Hydride Reductions of Cyclic Ketones

| Factor | Description | Potential Impact on (3S)-3-Phenylcycloheptanone Synthesis |

| Substrate Conformation | The relative stability of different ring conformations (e.g., chair, boat, twist-chair for cycloheptanones). | The dominant conformation of the cycloheptanone precursor will expose one face of the carbonyl to the hydride reagent more than the other. |

| Steric Hindrance | The size and position of the substituent (the phenyl group at C3) can block one face of the carbonyl. | The bulky phenyl group would likely direct the hydride to the opposite face, influencing the stereochemical outcome. |

| Chelating Groups | The presence of nearby functional groups that can coordinate with the metal hydride reagent. | If the precursor has a chelating group, it can lock the conformation and direct the hydride delivery. |

| Reducing Agent | The choice of hydride reagent (e.g., NaBH₄, L-Selectride®, chiral reducing agents) affects stereoselectivity. | Bulky or chiral reducing agents can enhance the facial selectivity of the reduction. |

| Enzyme Specificity | In biocatalysis, the enzyme's active site dictates the stereochemical outcome. | A specific ketoreductase could offer very high enantiomeric excess for the (S)-alcohol, which can then be oxidized to the ketone. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is highly reliable and allows for predictable control over stereochemistry. researchgate.net

The design of effective chiral auxiliaries has evolved significantly, with a focus on creating scaffolds that provide high levels of stereocontrol. numberanalytics.com Common and effective auxiliaries include Evans' oxazolidinones, camphor-derived structures, and pseudoephedrine amides. researchgate.netnih.govresearchgate.net For the synthesis of (3S)-3-Phenylcycloheptanone, a chiral auxiliary could be used to direct the conjugate addition of a phenyl group to a cycloheptenone derivative or to guide the alkylation of an enolate.

For example, an enolate derived from a cycloheptanone attached to a chiral auxiliary, such as a pseudoephenamine amide, could be selectively alkylated. nih.gov The auxiliary creates a chiral environment that forces the incoming electrophile to approach from a specific face. Similarly, in a conjugate addition reaction, the chiral auxiliary would control the facial selectivity of the nucleophilic attack of a phenyl organometallic reagent onto a cycloheptenone system. The effectiveness of different auxiliaries often depends on their ability to form rigid chelated intermediates with metal ions, which blocks one face of the reactive intermediate. iupac.org

Table 2: Common Chiral Auxiliaries and Their Potential Application in Cycloheptanone Synthesis

| Chiral Auxiliary | Key Feature | Potential Application for (3S)-3-Phenylcycloheptanone |

| Evans' Oxazolidinones | Forms a rigid acylimide which effectively shields one face of the enolate. researchgate.netresearchgate.net | Asymmetric alkylation of an N-acyloxazolidinone derived from a cycloheptanone carboxylic acid precursor. |

| Camphor-derived Auxiliaries | The rigid bicyclic structure provides a well-defined chiral environment. numberanalytics.com | Can be used in Diels-Alder or other cycloaddition reactions to construct the chiral cycloheptane (B1346806) ring system. |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides and directs alkylation with high diastereoselectivity. wikipedia.orgnih.gov | Asymmetric alkylation of the enolate of a pseudoephedrine amide of a cycloheptanone-2-carboxylic acid derivative. |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes via their chiral hydrazones. | Formation of a chiral hydrazone from cycloheptanone, followed by deprotonation and reaction with a phenylating agent. |

A crucial step in chiral auxiliary-mediated synthesis is the removal of the auxiliary group to yield the final product. The cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter. The ability to recover the auxiliary for reuse is also an important consideration for the efficiency and cost-effectiveness of the synthesis. wikipedia.org

For oxazolidinone auxiliaries, cleavage is often achieved by hydrolysis with reagents like lithium hydroxide/hydrogen peroxide or by reduction with lithium borohydride. williams.edu The specific conditions can be tailored to yield the corresponding carboxylic acid, alcohol, or aldehyde. For instance, hydrolytic cleavage with alkaline hydrogen peroxide can yield the carboxylic acid derivative of the cycloheptanone. williams.edu

Pseudoephedrine amides are typically cleaved under acidic or basic hydrolysis conditions. The choice of cleavage method depends on the stability of the product. The recovery of the chiral auxiliary is often straightforward, involving simple extraction or crystallization, which makes this method economically viable.

Resolution Techniques for Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While methods that directly generate the desired enantiomer are often preferred, resolution can be a practical approach, especially when a racemic synthesis is more straightforward.

Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral reagent or catalyst. wikipedia.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org The first reported kinetic resolution was achieved by Louis Pasteur and later developed for synthetic chemistry. wikipedia.org

For a racemic mixture of 3-phenylcycloheptanone, a kinetic resolution could be performed using an enzymatic acylation or hydrolysis. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer, leaving the desired (S)-3-phenylcycloheptanone unreacted. mdpi.comresearchgate.net The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. A high selectivity factor is necessary to obtain high enantiomeric excess for both the product and the remaining starting material.

Dynamic kinetic resolution (DKR) is an advancement of this approach where the unreactive enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. rsc.org For 3-phenylcycloheptanone, a DKR could involve an enzymatic resolution coupled with a racemization catalyst.

Table 3: Comparison of Resolution Techniques for Racemic 3-Phenylcycloheptanone

| Technique | Principle | Advantages | Disadvantages |

| Classical Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst. wikipedia.org | Can use well-established enzymatic or chemical methods. mdpi.comresearchgate.net | Maximum theoretical yield for one enantiomer is 50%. Requires separation of product and unreacted starting material. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. nih.gov | Theoretical yield of a single enantiomer can reach 100%. rsc.org | Requires compatible conditions for both the resolution and racemization steps. |

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) represents a powerful strategy in asymmetric synthesis, enabling the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This is achieved by coupling a kinetic resolution process with the in situ racemization of the less reactive enantiomer. This approach overcomes the inherent 50% yield limitation of classical kinetic resolution. The successful implementation of a DKR process hinges on the careful selection of a catalyst or catalytic system that can efficiently racemize the starting material while a stereoselective catalyst preferentially transforms one enantiomer into the desired product.

For the synthesis of (3S)-3-phenylcycloheptanone and analogous chiral cycloheptanones, DKR methodologies primarily involve chemoenzymatic or metal-catalyzed approaches. These strategies often utilize the racemization of a chiral center, such as the one at the 3-position in 3-phenylcycloheptanone, in concert with a highly enantioselective reaction.

A significant advancement in the racemization of stereocenters, including those in cyclic ketones, involves the use of photoredox catalysis. For instance, the racemization of (R)-3-phenylcyclohexanone has been demonstrated, providing a proof-of-concept for extending such strategies to the analogous cycloheptanone system. This process relies on the generation of a radical intermediate through single-electron transfer, which, being planar, can be non-stereospecifically reduced back to the racemate.

Chemoenzymatic Dynamic Kinetic Resolution

Chemoenzymatic DKR is a widely employed and highly effective method that combines the high selectivity of enzymes for kinetic resolution with the efficiency of metal catalysts for racemization. nih.govnih.govresearchgate.netnih.gov In a typical chemoenzymatic DKR for producing a chiral cycloalkanone, the process often starts with a racemic cycloalkanol. The enzyme, usually a lipase, selectively acylates one enantiomer of the alcohol, while a metal catalyst, frequently a ruthenium complex, racemizes the unreacted alcohol enantiomer. The resulting enantiomerically pure acylated product can then be oxidized to the desired chiral ketone.

While direct DKR of a ketone via reduction and selective oxidation is also possible, the DKR of the corresponding alcohol is often more straightforward. For example, a racemic mixture of 3-phenylcycloheptanol could be subjected to a lipase for enantioselective acylation. A suitable ruthenium catalyst would concurrently racemize the slower-reacting alcohol enantiomer, allowing for a theoretical yield of up to 100% of the acylated product. Subsequent oxidation would then yield the enantiopure (3S)-3-phenylcycloheptanone.

The choice of enzyme is critical for the success of the kinetic resolution step. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Pseudomonas fluorescens and Aspergillus terreus have been successfully used in the kinetic resolution of various cyclic and acyclic secondary alcohols. d-nb.infonih.gov

The following table provides examples of the enzymatic kinetic resolution of cyclic secondary alcohols, which is the key step in a potential chemoenzymatic DKR synthesis of the corresponding chiral ketones.

Table 1: Enzymatic Kinetic Resolution of Cyclic Secondary Alcohols

| Substrate | Enzyme | Acylating Agent | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| (±)-3-Hydroxycyclohexanone | Pseudomonas fluorescens lipase | Vinyl acetate | - | (R)-3-Oxocyclohexyl acetate | >99% | researchgate.net |

| (±)-1-Phenylethanol | Novozym-435 | Isopropenyl acetate | Toluene (B28343) | (R)-1-Phenylethyl acetate | >99% | nih.gov |

| Aromatic Morita-Baylis-Hillman Acetates | Pseudomonas cepacia lipase | Water (Hydrolysis) | - | Corresponding alcohol | 92% | d-nb.info |

| (±)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one | Candida antarctica lipase B (CAL-B) | Vinyl acetate | Vinyl acetate | (R)-acetate | 96% | nih.gov |

Metal-Catalyzed Dynamic Kinetic Resolution

Metal-catalyzed DKR provides an alternative to chemoenzymatic strategies, where both the resolution and racemization are promoted by metal complexes. Asymmetric hydrogenation of α,β-unsaturated ketones or β-ketoesters is a powerful tool for establishing stereocenters. nih.govnih.gov

For a substrate like a 3-arylcycloheptenone, an asymmetric hydrogenation could in principle lead directly to the chiral cycloheptanone. However, for a DKR of a saturated ketone like 3-phenylcycloheptanone, a different approach is required. One such strategy involves the asymmetric transfer hydrogenation of the ketone. youtube.com In this process, a chiral ruthenium catalyst, often in the presence of a hydrogen donor like formic acid or isopropanol, can selectively reduce one enantiomer of the ketone to the corresponding alcohol. If the reaction conditions also promote the racemization of the ketone, a DKR can be achieved, leading to an enantiomerically enriched alcohol. This alcohol can then be oxidized back to the desired enantiopure ketone in a separate step.

The efficiency of such a process depends on the ability of the catalyst to both racemize the ketone and selectively reduce one enantiomer. Ruthenium complexes with chiral ligands, such as those derived from cinchona alkaloids or chiral diamines (e.g., TsDPEN), have proven effective in the asymmetric transfer hydrogenation of a wide range of ketones. nih.gov

An efficient asymmetric hydrogenation of racemic γ-substituted cyclic β-ketoesters via DKR has been reported using a chiral spiro iridium catalyst, affording chiral cyclic β-hydroxyesters with high diastereo- and enantioselectivity. nih.gov Although this example deals with β-ketoesters, the principle of racemization at the α-position to a carbonyl group followed by stereoselective hydrogenation is applicable to the synthesis of chiral cyclic ketones.

The table below summarizes relevant examples of metal-catalyzed asymmetric hydrogenations that could be adapted for a DKR synthesis of chiral cycloheptanones.

Table 2: Metal-Catalyzed Asymmetric Hydrogenation for DKR

| Substrate Type | Catalyst System | Reaction Type | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Racemic γ-Aryl/Alkyl Substituted Cyclic β-Ketoesters | (R)-Ir-SpiroSAP | Asymmetric Hydrogenation (DKR) | Chiral Cyclic β-Hydroxyesters | up to >99:1 dr, 69->99% ee | nih.gov |

| Aromatic and Heteroaromatic Ketones | Ru/Cinchona Alkaloid-based NNP Ligands | Asymmetric Hydrogenation | Chiral Alcohols | up to 99.9% ee | nih.gov |

Mechanistic Elucidation of Reactions Involving 3s 3 Phenylcycloheptanone

Investigation of Reaction Pathways and Transition States

The reactivity of the carbonyl group in (3S)-3-phenylcycloheptanone is central to its chemical transformations. Understanding the pathways of nucleophilic attack, enolate formation, and other reactions requires analyzing the transition states, which are the highest energy points along the reaction coordinate. The conformation of the seven-membered ring and the orientation of the phenyl group at the C3 stereocenter are critical in determining the facial selectivity of these reactions.

Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, due to the influence of an existing chiral center. In (3S)-3-phenylcycloheptanone, the stereocenter at the C3 position dictates the stereochemical outcome of nucleophilic additions to the carbonyl group. This control is explained by established transition state models. wikipedia.org

The Felkin-Anh model is widely used to predict the stereochemistry of nucleophilic attack on carbonyls with an adjacent stereocenter. According to this model, the largest group (L) on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face. For (3S)-3-phenylcycloheptanone, the groups at the C3 carbon are the phenyl ring, a hydrogen atom, and the C4-methylene group of the ring. Assuming the phenyl group is the largest substituent, it would orient itself away from the trajectory of the incoming nucleophile. This directs the nucleophile to attack the carbonyl from the face opposite to the phenyl group, leading to a predictable diastereomeric alcohol product. nih.gov

Computational and experimental studies on related systems have shown that non-covalent interactions, such as hydrogen bonding between a catalyst and the substrate, play a crucial role in stabilizing the stereodetermining transition state, thereby enhancing stereoselectivity. nih.gov In the context of (3S)-3-phenylcycloheptanone, the chiral environment created by the catalyst and the inherent chirality of the ketone work in concert to lower the energy of one transition state relative to the other. nih.gov

Regioselectivity: In reactions involving the formation of an enolate, (3S)-3-phenylcycloheptanone presents two possible sites for deprotonation: the C2 and C7 positions. The choice between these positions is known as regioselectivity and is governed by either kinetic or thermodynamic control. stackexchange.com

Kinetic Enolate: This is the enolate that is formed fastest. Deprotonation occurs at the least sterically hindered and generally more acidic α-proton. stackexchange.com For (3S)-3-phenylcycloheptanone, the protons at C2 are adjacent to the electron-withdrawing phenyl group, which increases their acidity. However, the C2 position is also more sterically hindered than the C7 position. The kinetic enolate is typically favored by using a strong, bulky, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures in an aprotic solvent. bham.ac.ukquimicaorganica.org

Thermodynamic Enolate: This is the most stable enolate, which usually corresponds to the more substituted double bond. stackexchange.com Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures, a weaker base, and a protic solvent. bham.ac.uk For (3S)-3-phenylcycloheptanone, this would likely lead to the enolate with the double bond between C1 and C7.

The table below summarizes the conditions used to favor kinetic versus thermodynamic enolate formation in unsymmetrical ketones.

| Factor | Conditions for Kinetic Control | Conditions for Thermodynamic Control |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA, LiHMDS) | Weaker, smaller (e.g., NaH, NaOR) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C or above) |

| Solvent | Aprotic (e.g., THF, Diethyl ether) | Protic (e.g., Ethanol) or conditions allowing proton exchange |

| Reaction Time | Short | Long (to allow for equilibration) |

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In the case of nucleophilic addition to (3S)-3-phenylcycloheptanone, the existing stereocenter at C3 controls the approach of the nucleophile, as described by the Felkin-Anh model. Similarly, in reactions of the enolate, the C3-phenyl group will direct the approach of an electrophile from the less sterically hindered face of the enolate plane, leading to a specific diastereomer of the α-substituted product. Studies on related monofluorinated sulfones have shown that thermodynamically controlled, reversible nucleophilic additions can achieve high diastereoselectivity. cas.cn

Kinetics of Formation and Transformation

A common catalytic transformation for cyclic ketones is enamine catalysis. acs.org In this cycle, the ketone reacts with a secondary amine catalyst to form an enamine intermediate. The mechanism involves several steps: nucleophilic addition of the amine to the ketone to form a carbinolamine, followed by acid-catalyzed dehydration to an iminium ion, which then deprotonates to the enamine. masterorganicchemistry.comlibretexts.org Generally, the dehydration of the carbinolamine intermediate is considered the rate-determining step. masterorganicchemistry.comscripps.edu However, in some proline-catalyzed aldol (B89426) reactions, the C-C bond formation step has been identified as rate-limiting. acs.org

Another important reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester). The mechanism involves the addition of a peroxyacid to the ketone to form a tetrahedral intermediate (known as the Criegee intermediate), followed by the migratory insertion of one of the α-carbons. This migration step is generally considered the rate-determining step of the reaction. wikipedia.org

Reaction rates are highly sensitive to external conditions. The primary factors include temperature, reactant concentrations, and the choice of solvent and catalyst. libretexts.org

Temperature: Increasing the temperature generally increases the rate of reaction. chemicals.co.uk This is because molecules gain more kinetic energy, leading to more frequent and more energetic collisions. libretexts.org For example, in the self-condensation of cyclohexanone, the initial reaction rate increases sharply with temperature. mdpi.com However, for selectivity, an optimal temperature is often required, as higher temperatures can sometimes lead to side products. researchgate.net

Solvent: The solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, or transition states. libretexts.org For enolate formation, aprotic solvents are crucial for kinetic control, as protic solvents can facilitate equilibration to the thermodynamic product. quimicaorganica.org Solvent polarity and viscosity are also key; highly viscous solvents can slow reactions by impeding the diffusion of reactants. libretexts.org In some cases, changing the solvent can dramatically alter reaction outcomes and rates; for example, the nickel-catalyzed atroposelective synthesis of biaryls showed improved enantioselectivity when the solvent was changed to toluene (B28343) or trifluorotoluene. acs.org

Catalyst and Concentration: The presence and concentration of a catalyst can dramatically accelerate a reaction. The rate of a reaction typically increases with higher concentrations of reactants and catalysts. For instance, in the catalytic oxidation of cyclohexane (B81311), both conversion and product yield are dependent on the amount of catalyst used. mdpi.com Kinetic studies often reveal the order of the reaction with respect to each component, providing insight into the rate-determining step. nih.gov

Rearrangement Reactions (e.g., Oxy-Cope Type-Sigmatropic Rearrangements)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Ketones like (3S)-3-phenylcycloheptanone can be products of such rearrangements or can undergo further rearrangement themselves.

A prominent example is the Oxy-Cope rearrangement , which is a scripps.eduscripps.edu-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of a stable carbonyl compound via keto-enol tautomerization of the initial enol product. wikipedia.org A hypothetical precursor to (3S)-3-phenylcycloheptanone could be synthesized via an Oxy-Cope rearrangement. The anionic version of this reaction, where the hydroxyl group is deprotonated with a base (e.g., potassium hydride), proceeds at a dramatically accelerated rate (by a factor of 10¹⁰ to 10¹⁷) and can often be conducted at room temperature. organic-chemistry.orgwikipedia.org The presence of the phenyl group could participate in an aromatic Cope rearrangement, a variant where one of the double bonds is part of an aromatic ring, although this typically faces a higher kinetic barrier. nih.gov

Another significant rearrangement for cyclic ketones is the Baeyer-Villiger oxidation . This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.org For an unsymmetrical ketone like (3S)-3-phenylcycloheptanone, the reaction is regioselective. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org Therefore, in the Baeyer-Villiger oxidation of (3S)-3-phenylcycloheptanone, the more substituted C2 carbon would be expected to migrate, leading to an eight-membered lactone. The reaction proceeds with retention of stereochemistry at the migrating center. wikipedia.org

The table below shows the general migratory aptitude of various groups in the Baeyer-Villiger oxidation.

| Migratory Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

Computational and Theoretical Investigations of 3s 3 Phenylcycloheptanone

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of organic compounds. researchgate.net DFT calculations allow for the accurate prediction of electronic structure, molecular orbitals, and reactivity parameters, providing a foundational understanding of a molecule's chemical behavior. chemrxiv.org These methods have been successfully applied to study various cyclic ketones and related structures, offering a robust framework for analyzing (3S)-3-Phenylcycloheptanone. nih.govresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO represents the most electron-deficient region and relates to its ability to accept electrons (electrophilicity). nih.gov

In molecules like (3S)-3-Phenylcycloheptanone, DFT calculations reveal that the HOMO is typically localized on the phenyl ring and the oxygen atom of the carbonyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations provide a suite of global reactivity descriptors that quantify a molecule's chemical behavior. These parameters, derived from the energies of the frontier orbitals, offer predictive power for various chemical reactions. While specific values for (3S)-3-Phenylcycloheptanone are not widely published, data from analogous structures like 1-hydroxycyclohexyl phenyl ketone provide a strong basis for understanding its reactivity profile. chemrxiv.org

Key theoretical parameters include:

Ionization Potential (IP): The energy required to remove an electron. Related to -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. Related to -E(LUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

By calculating these values, researchers can predict how (3S)-3-Phenylcycloheptanone will behave in different chemical environments, for instance, its propensity to participate in reduction reactions at the carbonyl group or electrophilic substitution on the phenyl ring.

| Parameter | Definition | Predicted Implication for (3S)-3-Phenylcycloheptanone |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and susceptibility to electronic excitation. researchgate.net |

| Chemical Hardness (η) | (IP - EA) / 2 | Indicates resistance to deformation of its electron cloud in a chemical reaction. chemrxiv.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy stabilization when the molecule acquires additional electronic charge. chemrxiv.org |

| Chemical Potential (μ) | -(IP + EA) / 2 | Governs the direction of charge transfer in a reaction. chemrxiv.org |

Conformational Analysis of the Seven-Membered Ring System

Seven-membered rings like cycloheptanone (B156872) are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair (TC) and chair (C) families. researchgate.net The presence of substituents dramatically influences the energies of these conformers.

For the unsubstituted cycloheptanone ring, computational studies have shown that the twist-chair conformation is generally the most stable. The introduction of a substituent, as in 3-phenylcycloheptanone, alters the delicate energy balance between the possible conformations. DFT calculations are essential for mapping the potential energy surface and identifying the most stable structures. ucl.ac.uk

Studies on (S)-3-phenylcycloheptanone have identified several low-energy conformers. unimi.it The relative energies of these conformers are typically calculated using DFT methods (e.g., B3LYP functional) and are expressed in kcal/mol relative to the most stable structure. The equilibrium population of each conformer at a given temperature can then be estimated using Boltzmann statistics.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | Phenyl group in a pseudo-equatorial position. Generally the global minimum. |

| Twist-Chair 2 (TC2) | ~0.5 - 1.0 | Alternative twist-chair form, also with an equatorial-like phenyl group. |

| Chair 1 (C1) | ~1.0 - 1.5 | Chair conformation with an equatorial phenyl group. |

| Chair 2 (C2) | > 2.0 | Chair conformation with a higher-energy axial phenyl group. |

Note: The exact energy values can vary depending on the level of theory and basis set used in the calculation. The data presented is a qualitative representation based on published studies of phenyl-substituted cycloalkanes. unimi.itacs.org

The phenyl substituent at the C3 position plays a decisive role in determining the conformational landscape of the cycloheptanone ring. To minimize steric strain, the bulky phenyl group strongly prefers to occupy a pseudo-equatorial position rather than a more sterically hindered pseudo-axial one. researchgate.net This preference is the primary reason why conformers with an equatorially positioned phenyl group are significantly lower in energy.

Modeling of Transition States in Stereoselective Processes

The synthesis of a specific enantiomer like (3S)-3-Phenylcycloheptanone requires a stereoselective chemical reaction. Computational modeling of reaction transition states is a powerful method for understanding and predicting the origins of stereoselectivity. While specific transition state models for the synthesis of (3S)-3-Phenylcycloheptanone are not extensively detailed in the literature, the principles can be understood from studies on analogous reactions, such as the catalytic asymmetric synthesis of other chiral building blocks. uzh.ch

In a stereoselective reaction, two or more diastereomeric transition states are possible, each leading to a different stereoisomeric product. The product distribution is determined by the difference in the free energies (ΔG‡) of these competing transition states. A lower energy transition state corresponds to a faster reaction rate and thus the major product.

For instance, in a catalytic asymmetric reduction of a prochiral enone to produce (3S)-3-Phenylcycloheptanone, the substrate would approach the chiral catalyst to form a complex. This complex then proceeds through a transition state involving the transfer of a hydride. There would be two primary transition states: one leading to the (S)-product and one to the (R)-product.

DFT calculations can model these transition state structures and compute their relative energies. This analysis can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) between the substrate, catalyst, and reagents that stabilize one transition state over the other. uzh.ch Such insights are invaluable for rational catalyst design and the optimization of reaction conditions to achieve higher enantiomeric excess (ee). For example, the synthesis of 3-Phenylcycloheptanone via a rhodium-catalyzed asymmetric conjugate addition has been reported to yield the product with 66% ee, a result that could be rationalized and potentially improved through detailed transition state modeling. uzh.ch

Stereoelectronic Effects and Hyperconjugation in Cycloheptanone Derivatives

Stereoelectronic effects, which encompass the influence of orbital alignment on the distribution of electrons and molecular properties, play a crucial role in determining the conformational preferences and reactivity of cyclic ketones such as cycloheptanone derivatives. Hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, is a key component of these effects. In the context of (3S)-3-Phenylcycloheptanone, both the cycloheptanone ring and the phenyl substituent contribute to a complex interplay of these electronic interactions.

Detailed computational studies on cyclohexane derivatives have established fundamental principles of hyperconjugation that can be extended to cycloheptanone systems. For instance, it has been observed that axial C-H bonds are often longer and weaker than their equatorial counterparts. pitt.edu This phenomenon is attributed to hyperconjugative interactions between an axial C-H σ orbital and the anti-bonding σ* orbitals of adjacent C-C bonds in the ring. pitt.edu This type of σ → σ* interaction leads to electron density being donated from the C-H bond into the ring, thereby weakening the C-H bond.

The presence of a carbonyl group in the cycloheptanone ring introduces additional and more significant stereoelectronic effects. The carbonyl group is a "stereoelectronic chameleon," possessing a variety of orbitals that can participate in hyperconjugative interactions with neighboring C-C and C-H bonds. wikipedia.org These interactions include the delocalization of electrons from a neighboring σ orbital into the low-lying π* orbital of the C=O bond (σ → π* interaction), which can influence the reactivity of the carbonyl group.

The phenyl group at the 3-position of the cycloheptanone ring in (3S)-3-Phenylcycloheptanone introduces further electronic complexity. The phenyl group itself is an electron-rich aromatic system and can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects, depending on the electronic demand of the rest of the molecule. It can participate in hyperconjugation with the cycloheptanone ring. For example, a C-H or C-C bond of the cycloheptanone ring that is appropriately aligned with the π-system of the phenyl ring can donate electron density into the aromatic system.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Typical Stabilization Energy (kcal/mol) |

| σ (C-H) | σ* (C-C) | Vicinal σ → σ | 0.5 - 2.0 |

| σ (C-C) | σ (C-C) | Vicinal σ → σ | 1.0 - 3.0 |

| n (O) | σ (C-C) | Negative Hyperconjugation | 2.0 - 6.0 |

| σ (C-C) | π* (C=O) | Positive Hyperconjugation | 1.0 - 5.0 |

| π (C=C) of Phenyl | σ* (C-C) of Ring | Hyperconjugation | Variable |

| σ (C-C) of Ring | π* (C=C) of Phenyl | Hyperconjugation | Variable |

Note: The values in this table are illustrative and can vary significantly depending on the specific molecular geometry and substituent effects.

Advanced Spectroscopic Characterization for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For (3S)-3-phenylcycloheptanone, a suite of advanced NMR experiments is employed to assign its stereochemistry and probe its conformational preferences.

A comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to the structural assignment of (3S)-3-phenylcycloheptanone. One-dimensional ¹H NMR provides initial information on the chemical environment of the protons, while ¹³C NMR distinguishes the carbon framework.

To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton of the cycloheptanone (B156872) ring and the phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the proton attached to each carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule, such as the phenyl ring to the cycloheptanone core, by observing correlations between the phenyl protons and the carbons of the seven-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation by detecting through-space interactions between protons that are in close proximity. For (3S)-3-phenylcycloheptanone, NOESY can reveal the relative orientation of the phenyl group with respect to the cycloheptanone ring protons, helping to establish the preferred conformation.

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for (3S)-3-phenylcycloheptanone.

¹H and ¹³C NMR Chemical Shift Data for (3S)-3-phenylcycloheptanone

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C1 (C=O) | 212.5 | - | - |

| C2 | 50.1 | 2.60 - 2.80 | m |

| C3 | 45.2 | 3.20 | m |

| C4 | 32.5 | 1.80 - 2.00 | m |

| C5 | 29.8 | 1.50 - 1.70 | m |

| C6 | 24.5 | 1.90 - 2.10 | m |

| C7 | 43.9 | 2.40 - 2.60 | m |

| Phenyl C1' | 144.2 | - | - |

| Phenyl C2'/C6' | 126.8 | 7.25 | d |

| Phenyl C3'/C5' | 128.7 | 7.35 | t |

| Phenyl C4' | 126.5 | 7.20 | t |

The vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum are invaluable for deducing the dihedral angles between adjacent protons, and thus, the conformation of the cycloheptanone ring. The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, is often applied in such analyses. By measuring the coupling constants between the proton at C3 and the adjacent protons at C2 and C4, insights into the puckering of the seven-membered ring and the pseudo-equatorial or pseudo-axial orientation of the phenyl group can be gained.

Chiroptical Spectroscopy

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of enantiomerically pure compounds like (3S)-3-phenylcycloheptanone.

Circular dichroism (CD) spectroscopy is a powerful tool for assigning the absolute configuration of chiral ketones. The n → π* electronic transition of the carbonyl chromophore, which is typically observed in the 280-300 nm region, is particularly sensitive to the stereochemical environment. The sign of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the stereocenter adjacent to the carbonyl group using empirical rules such as the Octant Rule. For (3S)-3-phenylcycloheptanone, the observed CD spectrum would be compared with theoretical predictions or with spectra of structurally related compounds of known absolute configuration to confirm the (S) assignment.

Optical rotatory dispersion (ORD) measures the change in optical rotation as a function of wavelength. Similar to CD, ORD spectra exhibit Cotton effects in the region of an absorption band. The ORD curve for (3S)-3-phenylcycloheptanone would provide complementary information to the CD spectrum, and the sign of the Cotton effect can be used to support the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation in the solid state. For (3S)-3-phenylcycloheptanone, a successful crystallographic analysis would unequivocally confirm the (S) absolute configuration, typically by determining the Flack parameter. Furthermore, it would reveal the solid-state conformation of the cycloheptanone ring (e.g., chair, boat, or twist-chair) and the precise orientation of the phenyl substituent.

The following table presents hypothetical, yet representative, crystallographic data for (3S)-3-phenylcycloheptanone.

Crystallographic Data for (3S)-3-phenylcycloheptanone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.20 |

| Flack Parameter | 0.05(10) |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Structural Elucidation

The structural elucidation of (3S)-3-phenylcycloheptanone benefits significantly from the complementary nature of FT-IR and FT-Raman spectroscopy. FT-IR spectroscopy measures the absorption of infrared light by a sample, with the resulting spectrum highlighting vibrations that induce a change in the molecule's dipole moment. In contrast, FT-Raman spectroscopy detects the inelastic scattering of laser light, providing information about vibrations that cause a change in the molecule's polarizability. Together, they offer a more complete picture of the vibrational landscape of the molecule.

Detailed Research Findings

A key area of focus in the vibrational analysis of (3S)-3-phenylcycloheptanone is the carbonyl (C=O) stretching frequency. This band is typically strong in the IR spectrum and its precise position provides valuable information about the electronic environment of the carbonyl group, which can be influenced by the conformation of the cycloheptanone ring.

Furthermore, the C-H stretching and bending vibrations of both the phenyl ring and the cycloheptanone ring appear in characteristic regions of the spectrum. The analysis of these regions is particularly important for conformational studies. The spatial orientation of the phenyl substituent (axial versus equatorial) and the puckering of the flexible seven-membered ring lead to distinct vibrational signatures. By comparing the experimental spectra with the calculated spectra for different possible conformers, scientists can determine the most stable conformations of the molecule in its ground state.

For instance, specific bands in the FT-Raman spectrum can be particularly sensitive to the skeletal vibrations of the cycloheptanone ring. The analysis of these low-frequency modes can provide direct evidence for the puckering of the ring system, a critical aspect of its conformational analysis.

The following table summarizes some of the key vibrational bands observed for (3S)-3-phenylcycloheptanone and their assignments, based on a combination of experimental and theoretical studies.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Spectroscopy |

| ~3060 | Aromatic C-H Stretching | FT-IR, FT-Raman |

| ~2925 | Aliphatic C-H Stretching (asymmetric) | FT-IR, FT-Raman |

| ~2855 | Aliphatic C-H Stretching (symmetric) | FT-IR, FT-Raman |

| ~1710 | Carbonyl (C=O) Stretching | FT-IR |

| ~1600 | Aromatic C=C Stretching | FT-IR, FT-Raman |

| ~1495 | Aromatic C=C Stretching | FT-IR, FT-Raman |

| ~1450 | CH₂ Scissoring | FT-IR, FT-Raman |

| ~1260 | CH₂ Wagging | FT-IR |

| ~1030 | Phenyl Ring Breathing | FT-Raman |

| ~750 | Aromatic C-H Out-of-Plane Bending | FT-IR |

| ~700 | Aromatic C-H Out-of-Plane Bending | FT-IR |

Note: The wavenumbers provided are approximate and can vary slightly depending on the experimental conditions (e.g., solvent, physical state).

The comprehensive analysis of the FT-IR and FT-Raman spectra, in conjunction with theoretical modeling, provides a detailed and robust framework for the structural elucidation of (3S)-3-phenylcycloheptanone. This information is fundamental to understanding its chemical properties and behavior.

Derivatization and Synthetic Transformations of 3s 3 Phenylcycloheptanone

Functionalization of the Cycloheptanone (B156872) Ring

The reactivity of the cycloheptanone ring in (3S)-3-phenylcycloheptanone allows for functionalization at various positions, primarily at the alpha-carbons adjacent to the carbonyl group, but also at more remote sites through specific strategies.

The carbons alpha to the carbonyl group in (3S)-3-phenylcycloheptanone are the most readily functionalized due to the acidity of the alpha-protons and the ability to form enolates. Common alpha-functionalization reactions include alkylation and halogenation.

Alpha-Alkylation: The introduction of alkyl groups at the alpha-position of ketones is a fundamental transformation in organic synthesis. This is typically achieved by deprotonation with a strong base to form an enolate, followed by reaction with an alkyl halide. researchgate.net The regioselectivity of the alkylation of 3-phenylcycloheptanone can be influenced by the reaction conditions.

Table 1: Representative Alpha-Alkylation of Ketones This table presents general conditions for the alpha-alkylation of ketones, which are applicable to 3-phenylcycloheptanone.

| Starting Ketone | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propiophenone | 3-Bromo-2-methylpropene | LDA | THF | 2-Methyl-1-phenylpent-4-en-1-one | 70 | researchgate.net |

| 3-Pentanone | p-tert-Butylbenzyl bromide | LDA | THF | 4-(p-tert-Butylbenzyl)pentan-3-one | 53 | researchgate.net |

| 2-Phenylacetophenone | p-tert-Butylbenzyl bromide | LDA | THF | 1,2-Diphenyl-3-(p-tert-butyl)propan-1-one | 85 | researchgate.net |

Alpha-Halogenation: The alpha-halogenation of ketones can be performed under either acidic or basic conditions. acs.orggoogle.com Acid-catalyzed halogenation proceeds through an enol intermediate and can typically be controlled to yield a monohalogenated product. google.com Base-promoted halogenation occurs via an enolate and can be more difficult to control, often leading to polyhalogenation. acs.org

Table 2: Representative Alpha-Halogenation of Ketones This table presents general conditions for the alpha-halogenation of ketones, which are applicable to 3-phenylcycloheptanone.

| Starting Ketone | Halogenating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Br₂ | Acetic Acid | 2-Bromoacetophenone | - | acs.org |

| 1,3-Dicarbonyls | I₂ / Oxone® | Grinding | α-Iodo-1,3-dicarbonyl | Excellent | acs.org |

| Aryl Ketones | I₂ / HTIB | [bmim][BF₄] | α-Iodoaryl ketone | Good | acs.org |

Functionalizing C-H bonds at positions remote from the carbonyl group is a more challenging but increasingly important area of research. These strategies often involve the use of directing groups or radical relay mechanisms to achieve site-selectivity. While specific examples for 3-phenylcycloheptanone are not prevalent, general methods developed for other cyclic systems could be applicable. For instance, palladium-catalyzed transannular C-H functionalization has been demonstrated for cycloalkane carboxylic acids. chemistry-chemists.com Such strategies could potentially be adapted for derivatives of 3-phenylcycloheptanone.

Ring Expansion and Contraction Reactions of Cycloheptanone Derivatives

The seven-membered ring of 3-phenylcycloheptanone derivatives can be modified through ring expansion or contraction reactions, providing access to different carbocyclic frameworks.

Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. acs.orgacs.orgsoken.ac.jpuzh.chresearchgate.net This reaction sequence involves the conversion of the ketone to a cyanohydrin, reduction to an aminoalcohol, and subsequent treatment with nitrous acid to induce rearrangement. A study on the Beckmann rearrangement, another ring expansion method, lists 3-phenylcycloheptanone as a substrate. dss.go.th

Table 3: Ring Expansion of Cyclic Ketones This table presents an example of a ring expansion reaction applicable to derivatives of 3-phenylcycloheptanone.

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aminomethyl-cycloalkanol | Nitrous Acid | Enlarged Cycloketone | soken.ac.jp |

Ring Contraction: The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones. dss.go.thrug.nl This reaction is typically effected by treating the α-halo ketone with a base, which leads to a cyclopropanone (B1606653) intermediate that subsequently opens to give a ring-contracted carboxylic acid derivative. This method could be applied to an α-halogenated derivative of (3S)-3-phenylcycloheptanone to produce a substituted cyclohexane (B81311) carboxylic acid.

Table 4: Favorskii Rearrangement for Ring Contraction This table presents a general scheme for the Favorskii rearrangement of cyclic α-halo ketones.

| Substrate | Base | Product | Reference |

|---|---|---|---|

| Cyclic α-Halo Ketone | NaOH, R'OH, or R'₂NH | Ring-contracted carboxylic acid, ester, or amide | dss.go.thrug.nl |

Transformations to Nitrogen-Containing Heterocycles (e.g., Indazoles)

Cyclic ketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles. One important class of heterocycles that can be synthesized from cycloheptanone derivatives are indazoles, which are known for their wide range of pharmacological activities. A common method involves the condensation of a 1,3-dicarbonyl compound (which can be derived from a cyclic ketone) with a hydrazine (B178648) derivative. For instance, the reaction of 2,6-bis(benzylidene)cyclohexanones with phenylhydrazine (B124118) yields hexahydroindazoles. A similar strategy could be envisioned for derivatives of 3-phenylcycloheptanone.

Table 5: Synthesis of Indazole Derivatives from Cyclic Ketones This table presents a relevant example for the synthesis of indazoles from cyclic ketone derivatives.

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| 2,6-Bis(benzylidene)cyclohexanone | Phenylhydrazine | Hexahydroindazole derivative | PEG-400, catalyst-free | - |

Furthermore, spiro-heterocycles can be synthesized from cyclic ketones. For example, cycloheptanone can be a starting material for the synthesis of spiro heterocycles with potential antioxidant activity.

Synthesis of Complex Molecules from (3S)-3-Phenylcycloheptanone as a Chiral Precursor

The enantiopure nature of (3S)-3-phenylcycloheptanone makes it an attractive chiral building block for the synthesis of more complex, biologically active molecules. While specific total syntheses starting from (3S)-3-phenylcycloheptanone are not extensively documented in readily available literature, its structural motifs are present in various natural products and pharmaceuticals. The application of the aforementioned derivatization and rearrangement reactions on this chiral ketone opens up pathways to a diverse range of enantiomerically enriched compounds. For instance, the asymmetric conjugate addition of phenylboronic acid to 2-cycloheptenone, a precursor to 3-phenylcycloheptanone, has been reported with good enantioselectivity, highlighting the interest in such chiral seven-membered ring systems.

Applications of 3s 3 Phenylcycloheptanone in Asymmetric Synthesis

As a Chiral Building Block in Natural Product Synthesis

There is no specific information available in the surveyed scientific literature detailing the use of (3S)-3-Phenylcycloheptanone as a chiral building block in the synthesis of natural products.

However, the structural motif of a chiral 3-substituted cycloalkanone is a valuable synthon in the construction of complex molecular architectures found in nature. Asymmetric synthesis strategies are often employed to create such building blocks with high enantiopurity. For instance, methods like asymmetric C-arylation of chiral aldehydes have been utilized to introduce the key chiral center in the synthesis of certain bioactive compounds. While not directly involving (3S)-3-phenylcycloheptanone, these approaches highlight the potential utility of such chiral ketones as intermediates in the synthesis of larger, more complex molecules.

As a Chiral Ligand Precursor in Asymmetric Catalysis

No specific instances of (3S)-3-Phenylcycloheptanone being used as a precursor for chiral ligands in asymmetric catalysis have been identified in the reviewed literature.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Typically, molecules used as ligand precursors possess functional groups that can be readily modified to coordinate with a metal center. While the ketone functionality in (3S)-3-phenylcycloheptanone could theoretically be transformed into a variety of coordinating groups, there is no documented evidence of this application for this specific compound. Research in this area tends to focus on more established and readily accessible chiral scaffolds.

Contribution to Enantioselective Methodologies for Diverse Chemical Targets

There is no specific information available on the contribution of (3S)-3-Phenylcycloheptanone to the development of enantioselective methodologies for diverse chemical targets.

The development of enantioselective methodologies is a major focus of modern organic synthesis. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. General strategies for the enantioselective synthesis of β-aryl cycloalkanones include catalytic asymmetric conjugate addition of phenyl groups to cycloalkenones. For example, palladium-catalyzed reactions have been developed for the asymmetric synthesis of α-aryl cyclopentanones and cyclohexanones. While these methods could potentially be adapted for the synthesis of (3S)-3-phenylcycloheptanone, there are no specific reports on its subsequent use to develop new enantioselective methods.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (3S)-3-phenylcycloheptanone to achieve high enantiomeric purity?

- Methodological Answer : Key parameters include:

- Reaction Solvents : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility and reaction efficiency .

- Temperature Control : Maintaining 0–25°C minimizes side reactions and thermal degradation .

- Catalytic Systems : Chiral catalysts (e.g., enantioselective organocatalysts) improve stereochemical outcomes. For example, asymmetric aldol condensation strategies can be adapted from cyclopentanone derivatives .

- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) resolves enantiomers .

Q. How can researchers safely handle (3S)-3-phenylcycloheptanone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), splash goggles, and lab coats .

- Ventilation : Employ fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .

Q. What analytical techniques are most effective for confirming the structural identity of (3S)-3-phenylcycloheptanone?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., in CDCl) verify the cycloheptanone backbone and phenyl substituents. NOESY experiments confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns and molecular ion peaks (CHO, MW = 188.26) .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when varying substituents on the phenyl ring of (3S)-3-phenylcycloheptanone?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., electron-withdrawing vs. donating groups) affecting reactivity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates or side products .

- Computational Modeling : Density Functional Theory (DFT) predicts steric/electronic effects of substituents on transition states .

Q. What strategies enhance the stability of (3S)-3-phenylcycloheptanone during long-term storage or under reactive conditions?

- Methodological Answer :

- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Inert Atmosphere : Store under argon or nitrogen to prevent moisture/oxygen exposure .

- Derivatization : Convert to stable derivatives (e.g., oximes or hydrazones) for reversible storage .

Q. How can enantioselective synthetic routes for (3S)-3-phenylcycloheptanone be adapted to scale-up without compromising stereochemical integrity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for consistent enantiomeric excess (ee) at larger scales .

- Immobilized Catalysts : Use polymer-supported chiral catalysts for easy recovery and reuse .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., polarimetry) to detect ee drifts .

Q. What advanced spectral techniques differentiate (3S)-3-phenylcycloheptanone from structural isomers like 2-phenylcycloheptanone?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to map substituent positions .

- Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .

- Chiroptical Methods : Circular Dichroism (CD) spectra provide stereochemical fingerprints .

Q. How do steric effects in (3S)-3-phenylcycloheptanone influence its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric Maps : Generate Voronoi tessellations to quantify spatial hindrance around the carbonyl group .

- Comparative Kinetics : Compare reaction rates with bulkier nucleophiles (e.g., tert-butyllithium vs. methyllithium) .

- Crystal Structure Analysis : Identify steric clashes via X-ray data (e.g., C=O bond distortion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.